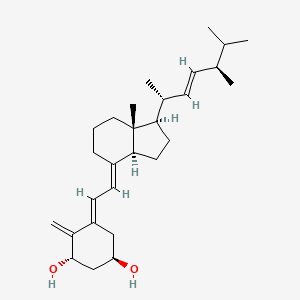

trans-Doxercalciferol

説明

特性

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-HBZIUUSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860671 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74007-20-8 | |

| Record name | 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of trans-Doxercalciferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol (1α-hydroxyvitamin D2), a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its synthesis and purification present unique challenges due to the inherent instability of the vitamin D triene system and the presence of closely related stereoisomers. This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for producing high-purity trans-doxercalciferol, intended to support research, development, and manufacturing activities. Detailed experimental protocols, comparative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of the core processes.

Introduction

Doxercalciferol is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the biologically active form that regulates calcium and phosphorus homeostasis and parathyroid hormone (PTH) levels.[1][2] The manufacturing of doxercalciferol as an active pharmaceutical ingredient (API) requires robust and well-controlled synthesis and purification processes to ensure high purity and stability, minimizing the formation of impurities such as the cis-isomer (pre-doxercalciferol) and other degradation products.[3][4] This guide will delve into the prevalent synthetic routes starting from ergosterol and the subsequent high-performance liquid chromatography (HPLC) and crystallization techniques employed for purification.

Synthesis of this compound

A common and effective synthetic approach to this compound begins with ergosterol, a readily available starting material. The synthesis involves a multi-step process that includes protection of the diene system, allylic oxidation, deprotection, and isomerization. A representative synthetic pathway is outlined below.

Synthetic Scheme Overview

A practical synthesis of doxercalciferol from ergosterol has been well-established.[5] A key strategy involves the protection of the labile triene system, often through a cycloaddition reaction, to allow for selective modifications on other parts of the molecule. This is followed by a cyclo-reversion step to restore the conjugated diene system.[6]

Key Experimental Protocols

Step 1: Protection of the Diene System (Diels-Alder Reaction)

-

Objective: To protect the 5,7-diene system of ergosterol to prevent unwanted side reactions during subsequent oxidation steps.

-

Methodology: Ergosterol is reacted with a suitable dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione, in a Diels-Alder reaction to form a stable adduct.[7]

Step 2: Allylic Oxidation

-

Objective: To introduce a hydroxyl group at the 1α position.

-

Methodology: The protected ergosterol derivative undergoes allylic oxidation. A common reagent for this transformation is selenium dioxide (SeO2), often in the presence of a co-oxidant like tert-butyl hydroperoxide.[1][8] The reaction is typically carried out in a suitable solvent such as tert-butanol.[9] The mechanism proceeds via an ene reaction followed by a[3][10]-sigmatropic rearrangement.[11]

Step 3: Cyclo-reversion to Restore the Triene System

-

Objective: To deprotect the 5,7-diene system and regenerate the vitamin D triene structure.

-

Methodology: The Diels-Alder adduct is subjected to a retro-Diels-Alder reaction, often by heating in a suitable solvent. A patent describes the reaction with acetic acid at an elevated temperature of about 65°C to effect a cyclo-reversion, resulting in the formation of 1α-hydroxyvitamin D2 monoacetate.[6]

Step 4: Photochemical Isomerization

-

Objective: To convert the pre-vitamin D form (cis-isomer) to the desired trans-isomer (doxercalciferol).

-

Methodology: The product from the previous step, which exists as an equilibrium mixture of the pre-vitamin and the vitamin, is subjected to ultraviolet (UV) irradiation.[12] This photochemical process facilitates the isomerization to the thermodynamically more stable trans-isomer.[13] The thermal conversion of the previtamin to the vitamin is a sigmatropic 1,7-hydrogen shift.[12]

Step 5: Deprotection of Hydroxyl Groups

-

Objective: To remove any protecting groups from the hydroxyl functions.

-

Methodology: If acetate or other protecting groups are present, they are removed, typically by base-catalyzed hydrolysis. For instance, de-acetylation can be achieved using potassium hydroxide in ethanol at room temperature.[6]

Purification of this compound

Achieving high purity is critical for the final API. A combination of preparative HPLC and crystallization is typically employed to remove isomeric impurities, unreacted starting materials, and by-products.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating doxercalciferol from complex mixtures.[14][15] Reversed-phase chromatography is commonly used.

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Mobile Phase: A mixture of organic solvents and water is employed. Common mobile phases include acetonitrile/water or methanol/acetonitrile/hexane.[16][17] The specific gradient or isocratic conditions are optimized to achieve the best separation of doxercalciferol from its impurities.

-

Detection: UV detection at approximately 265 nm is suitable for vitamin D analogs.[17]

-

Fraction Collection: Fractions corresponding to the doxercalciferol peak are collected.

-

Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure.

| Parameter | Typical Value/Condition | Reference |

| Stationary Phase | C18 | [14] |

| Mobile Phase | Acetonitrile/Water or Methanol/Acetonitrile/Hexane | [16][17] |

| Detection Wavelength | 265 nm | [17] |

| Achievable Purity | > 99.7% | [14] |

| Product Yield | > 70% | [14] |

Table 1: Typical parameters for preparative HPLC purification of doxercalciferol.

Crystallization

Crystallization is the final step to obtain highly pure, crystalline doxercalciferol and to remove any remaining impurities.[6] The choice of solvent system is crucial for obtaining good quality crystals and high yield.

Experimental Protocol: Recrystallization

-

Solvent System: A two-solvent system is often employed, consisting of a solvent in which doxercalciferol is soluble and an anti-solvent in which it is poorly soluble.[18]

-

Procedure:

-

Dissolve the crude doxercalciferol in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether (MBTE), acetone, or butanone) with gentle heating (e.g., 35-40°C).[6][19]

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add an anti-solvent (e.g., heptane, ethanol, or isopropanol) until slight turbidity is observed.[6][19]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (e.g., 10-15°C) to induce crystallization.[19]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold anti-solvent.

-

Dry the crystals under vacuum at a controlled temperature (e.g., 25-30°C).[19]

-

| Solvent System | Purity Achieved | Reference |

| Methyl tert-butyl ether (MBTE) / Heptane | > 99% | [6] |

| Acetone / Methanol | 99.7% | [19] |

| Butanone / Ethanol | 99.7% | [19] |

| Methyl tert-butyl ketone / Isopropanol | 99.8% | [19] |

Table 2: Reported solvent systems and achievable purities for doxercalciferol crystallization.

Visualization of Key Pathways and Workflows

Synthesis and Purification Workflow

Doxercalciferol Signaling Pathway

Doxercalciferol is a prodrug that requires metabolic activation. Its active form, 1α,25-dihydroxyvitamin D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR).

References

- 1. Selenium dioxide oxidation of vitamin D3 acetate to a dimer of 1-oxotransvitamin D3 acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Doxercalciferol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. academic.oup.com [academic.oup.com]

- 5. symeres.com [symeres.com]

- 6. US20130023681A1 - Stabilized doxercalciferol and process for manufacturing the same - Google Patents [patents.google.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]

- 13. DSpace [open.bu.edu]

- 14. bvchroma.com [bvchroma.com]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. CN105237452B - A kind of new crystalline form of doxercalciferol and preparation method thereof - Google Patents [patents.google.com]

Trans-Doxercalciferol: A Technical Guide on its Mechanism of Action in Renal Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of Chronic Kidney Disease (CKD), characterized by elevated parathyroid hormone (PTH) levels and disruptions in mineral metabolism. Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D2 analog, is a key therapeutic agent for managing SHPT in patients with CKD. This document provides a comprehensive overview of the molecular mechanism of action of doxercalciferol, supported by quantitative data from clinical studies and detailed experimental methodologies.

Doxercalciferol acts as a prohormone, undergoing hepatic activation to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). This active metabolite then modulates gene expression by binding to the vitamin D receptor (VDR) in target tissues. The primary therapeutic effect is the suppression of PTH gene transcription and secretion in the parathyroid glands. This guide will delve into the signaling pathways, present comparative efficacy and safety data, and outline the protocols of pivotal experiments, offering a technical resource for the scientific community.

Core Mechanism of Action

Doxercalciferol is a synthetic vitamin D2 analog that requires metabolic activation to exert its biological effects[1][2]. Unlike native vitamin D, its activation pathway bypasses the need for renal 1α-hydroxylation, a step that is impaired in patients with chronic kidney disease[2][3].

2.1 Hepatic Activation: Upon administration, doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation by the enzyme CYP27A1[1][4]. This metabolic conversion yields the major active metabolite, 1α,25-dihydroxyvitamin D2 (also known as 1,25(OH)2D2 or Hectorol), and a minor metabolite, 1α,24-dihydroxyvitamin D2[1][4][5]. The elimination half-life of the active metabolite is approximately 32 to 37 hours[1][2].

2.2 Vitamin D Receptor (VDR) Activation and PTH Suppression: The active metabolite, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid glands, intestines, bones, and kidneys[6][7]. This binding initiates a cascade of molecular events:

-

Conformational Change and Heterodimerization: Ligand-bound VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR)[8].

-

DNA Binding: The VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[7][8].

-

Transcriptional Regulation: This binding modulates the transcription of VDR-target genes. In the parathyroid gland, the primary action is the direct suppression of the gene encoding for parathyroid hormone (PTH)[6][9][10]. Studies have confirmed that this suppressive action is VDR-dependent[9][10].

By downregulating PTH synthesis and secretion, doxercalciferol helps to correct the excessive PTH levels characteristic of secondary hyperparathyroidism[6].

2.3 Effects on Calcium and Phosphorus Homeostasis: Beyond its direct action on the parathyroid gland, VDR activation by doxercalciferol's active metabolite also influences mineral balance by:

-

Increasing Intestinal Absorption: Stimulating the absorption of dietary calcium and phosphorus in the intestines[3][4][6].

-

Regulating Renal Reabsorption: Modulating the tubular reabsorption of calcium in the kidneys[3][4].

These actions help to normalize serum calcium levels, which can further contribute to the suppression of PTH secretion[6].

Signaling Pathway Diagram

Caption: Metabolic activation and VDR-mediated suppression of PTH by Doxercalciferol.

Quantitative Data from Clinical Investigations

The efficacy and safety of doxercalciferol in treating SHPT in CKD patients have been evaluated in numerous clinical trials. The following tables summarize key quantitative outcomes from these studies, comparing doxercalciferol to placebo and other active vitamin D analogs.

Table 1: Efficacy of Doxercalciferol in Reducing Intact PTH (iPTH) Levels

| Study / Comparison | Patient Population | Duration | Baseline Mean iPTH (pg/mL) | Treatment Group | Mean iPTH Reduction |

| Coburn et al. (2004)[11] | CKD Stages 3-4 | 24 Weeks | >85 | Doxercalciferol | 46% (P < 0.001 vs. baseline) |

| Placebo | No significant change | ||||

| Unnamed Study (vs. Calcitriol)[5][12] | CKD Stages 3-4 | 12 Weeks | 432.8 | Doxercalciferol (1 µ g/day ) | 43.1% (P < 0.05 vs. Calcitriol) |

| 490.5 | Calcitriol (0.5 µ g/day ) | 13.4% | |||

| Frazão et al. (vs. Paricalcitol)[13] | Hemodialysis | 16 Weeks | ~600-700 | Doxercalciferol | Similar efficacy to Paricalcitol in achieving >30% reduction |

| Paricalcitol | Similar efficacy to Doxercalciferol in achieving >30% reduction | ||||

| Moe et al. (2010)[14] | CKD Stages 3-4 | 3 Months | 106.5 | Doxercalciferol | 27% (P = 0.002 vs. baseline) |

| 108.7 | Cholecalciferol | 10% (P = 0.16 vs. baseline) | |||

| Gupta et al. (2013)[15] | CKD Stage 4 | 18 Weeks | 381.7 | Doxercalciferol | 35.4% (P < 0.001 vs. baseline) |

Table 2: Safety Profile - Effects on Serum Calcium and Phosphorus

| Study / Comparison | Patient Population | Treatment Group | Change in Serum Calcium | Change in Serum Phosphorus | Incidence of Hypercalcemia (>10.5 mg/dL) |

| Coburn et al. (2004)[11] | CKD Stages 3-4 | Doxercalciferol | No clinically significant difference from placebo | No clinically significant difference from placebo | Not significantly different from placebo |

| Unnamed Study (vs. Calcitriol)[5][12] | CKD Stages 3-4 | Doxercalciferol | - | No significant change | 3 patients (12%) |

| Calcitriol | - | No significant change | 8 patients (32%) | ||

| Moe et al. (2010)[14] | CKD Stages 3-4 | Doxercalciferol | Significant rise (9.1 to 9.5 mg/dL; P=0.04) | No effect | 2 patients |

| Cholecalciferol | No significant change (9.0 to 9.0 mg/dL) | No effect | 1 patient | ||

| Gupta et al. (2013)[15] | CKD Stage 4 | Doxercalciferol | No significant difference from baseline | No significant difference from baseline | 4 patients (11.4%) developed hypercalcemia (>10.7 mg/dL) |

Note: Definitions of hypercalcemia and study protocols may vary between trials.

Experimental Protocols

Understanding the methodologies behind the clinical data is crucial for interpretation. Below are detailed protocols from key studies cited.

Protocol: Randomized, Placebo-Controlled Trial in CKD Stages 3 and 4 (Coburn et al., 2004)[11]

-

Objective: To evaluate the efficacy and safety of oral doxercalciferol for SHPT in pre-dialysis patients.

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population:

-

Inclusion Criteria: 55 adults with CKD Stage 3 or 4; intact PTH (iPTH) level > 85 pg/mL.

-

Exclusion Criteria: Not specified in the abstract.

-

-

Methodology:

-

Baseline Phase: 8-week baseline period.

-

Treatment Phase: 24 weeks of oral therapy with either doxercalciferol or a matching placebo.

-

Dosing: Dosages were initiated and gradually increased if the iPTH level was not decreased by 30% or more, provided serum calcium and phosphorus levels remained stable.

-

Monitoring: Regular monitoring of plasma iPTH, serum calcium, serum phosphorus, urinary calcium, bone-specific serum markers, and serum 1α,25-dihydroxyvitamin D levels. Glomerular filtration rate (GFR) was measured before and after treatment.

-

-

Biochemical Assays:

-

Primary Endpoints: Mean change in plasma iPTH from baseline to 24 weeks.

-

Safety Endpoints: Incidence of hypercalcemia, hyperphosphatemia, and hypercalciuria.

Protocol: Comparative Study of Doxercalciferol and Calcitriol (Unnamed Study)[5][12]

-

Objective: To compare the efficacy and safety of doxercalciferol versus calcitriol in controlling SHPT in CKD patients.

-

Study Design: An open, prospective, randomized study.

-

Patient Population:

-

Inclusion Criteria: 50 adult patients with CKD Stage 3 or 4.

-

-

Methodology:

-

Randomization: Patients were randomly assigned to one of two groups (n=25 per group).

-

Treatment:

-

Group I: Received calcitriol at a dosage of 0.5 µ g/day .

-

Group II: Received doxercalciferol at a dosage of 1 µ g/day .

-

-

Duration: 12 weeks (3 months).

-

Monitoring: Renal investigations were carried out monthly. iPTH levels were measured at the beginning and at the end of the study.

-

-

Biochemical Assays:

-

iPTH Measurement: Specific assay method not detailed, but results were reported as "serum iPTH."

-

-

Primary Endpoints: Percentage reduction in mean iPTH levels after 12 weeks.

-

Safety Endpoints: Episodes of hypercalcemia (defined as serum calcium > 10.5 mg/dL).

Experimental Workflow Diagram

Caption: Generalized workflow for a randomized controlled trial of Doxercalciferol.

Conclusion

Trans-Doxercalciferol serves as a potent prohormone for the treatment of secondary hyperparathyroidism in patients with renal disease. Its mechanism of action is well-defined, involving hepatic conversion to an active metabolite that directly suppresses PTH gene expression through VDR activation. This targeted action, independent of renal function for activation, makes it a valuable therapeutic option in the CKD population.

Clinical data consistently demonstrate that doxercalciferol effectively reduces elevated iPTH levels. While it carries a risk of increasing serum calcium and phosphorus, studies suggest a potentially wider therapeutic window compared to calcitriol, with a lower incidence of hypercalcemia. The detailed protocols provided herein offer a framework for the design and interpretation of future research in this critical area of nephrology. Further head-to-head trials with other VDR activators will continue to refine its precise place in therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

- 3. drugs.com [drugs.com]

- 4. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 7. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active Vitamin D in Chronic Kidney Disease: Getting Right Back Where We Started from? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct suppression of Pth gene expression by the vitamin D prohormones doxercalciferol and calcidiol requires the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

- 14. A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of oral doxercalciferol in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Unveiling the Biological and Physiological Landscape of trans-Doxercalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Doxercalciferol, a synthetic vitamin D2 analog, serves as a critical therapeutic agent in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Its efficacy in modulating parathyroid hormone (PTH) levels, coupled with its distinct metabolic activation pathway, positions it as a subject of significant interest in nephrology and endocrinology. This technical guide provides a comprehensive overview of the biological functions and physiological effects of trans-Doxercalciferol, incorporating detailed experimental data, methodologies, and visual representations of its molecular interactions.

Mechanism of Action and Metabolic Activation

Doxercalciferol, chemically known as 1α-hydroxyvitamin D2 (1α-OH-D2), is a prohormone that requires metabolic activation to exert its biological effects.[3][4] Unlike calcitriol (1α,25-dihydroxyvitamin D3), the activation of doxercalciferol is independent of renal 1α-hydroxylase, an enzyme often compromised in CKD patients.[1][3]

The activation process occurs primarily in the liver, where the cytochrome P450 enzyme CYP27A1 hydroxylates doxercalciferol at the 25-position.[3][5] This conversion yields the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol.[3][6] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1][3]

The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR), a nuclear transcription factor present in various tissues, including the parathyroid glands, intestine, bone, and kidneys.[6][7] The binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes.[7]

The primary therapeutic effect of doxercalciferol in SHPT is the suppression of PTH gene transcription in the parathyroid glands.[6][8] By activating the VDR in these glands, doxercalciferol directly inhibits the synthesis and secretion of PTH.[5][6]

Physiological Effects

The physiological effects of doxercalciferol are primarily mediated by its active metabolite, 1α,25-(OH)2D2, and its interaction with the VDR in various target organs.

Regulation of Parathyroid Hormone

The hallmark effect of doxercalciferol is the potent suppression of PTH levels.[9][10] This is a direct consequence of VDR activation in the parathyroid glands, leading to decreased PTH gene transcription.[6] Numerous clinical studies have demonstrated the efficacy of doxercalciferol in reducing elevated iPTH levels in patients with CKD stages 3, 4, and 5 on dialysis.[3][10][11]

Mineral Homeostasis: Calcium and Phosphorus

Doxercalciferol influences mineral homeostasis by increasing intestinal absorption of calcium and phosphorus and modulating their reabsorption in the kidneys.[5][12] This can lead to elevations in serum calcium and phosphorus levels, a critical consideration in its clinical use.[9][13] The risk of hypercalcemia and hyperphosphatemia necessitates careful monitoring and dose adjustments.[12]

Bone Metabolism

By suppressing PTH, doxercalciferol indirectly reduces the high bone turnover characteristic of SHPT.[5] It also has direct effects on bone cells, promoting osteoblast differentiation and function, which aids in bone formation, while modulating osteoclast activity to prevent excessive bone resorption.[6] Studies have shown that doxercalciferol treatment can lead to a decrease in bone-specific alkaline phosphatase, a marker of bone formation.[3]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the effects of doxercalciferol.

Table 1: Efficacy of Doxercalciferol in Reducing iPTH Levels in CKD Patients

| Study Population | Treatment Group | Baseline Mean iPTH (pg/mL) | Post-Treatment Mean iPTH (pg/mL) | Mean Reduction in iPTH | Reference |

| CKD Stage 3 & 4 | Doxercalciferol | 194.6 | - | 46% decrease from baseline | [10] |

| CKD Stage 3 & 4 | Placebo | - | - | Unchanged | [10] |

| CKD on Hemodialysis | Doxercalciferol | - | - | 101.4 pg/mL decrease | [3] |

| CKD on Hemodialysis | Placebo | - | - | 4.4 pg/mL decrease | [3] |

| CKD Stage 4 | Doxercalciferol | 381.7 ± 31.3 | 237.9 ± 25.7 | 35.4 ± 4.4% decrease | [11] |

Table 2: Effects of Doxercalciferol on Serum Calcium and Phosphorus Levels

| Study Population | Treatment Group | Baseline Mean Serum Calcium (mg/dL) | Post-Treatment Mean Serum Calcium (mg/dL) | Baseline Mean Serum Phosphorus (mg/dL) | Post-Treatment Mean Serum Phosphorus (mg/dL) | Reference |

| CKD (Vitamin D deficient) | Doxercalciferol | 9.1 ± 0.5 | 9.5 ± 0.9 (p=0.04) | - | - | [14] |

| CKD (Vitamin D deficient) | Cholecalciferol | 9.0 ± 0.8 | 9.0 ± 0.6 (NS) | - | - | [14] |

| CKD Stage 3 & 4 | Doxercalciferol vs. Placebo | No significant difference | No significant difference | No significant difference | No significant difference | [10] |

| CKD Stage 4 | Doxercalciferol | - | - | No significant change from baseline | No significant change from baseline | [11] |

Table 3: Pharmacokinetic Properties of Doxercalciferol's Active Metabolite (1α,25-(OH)2D2)

| Parameter | Value | Reference |

| Time to Peak Blood Levels (Oral) | 11-12 hours | [3] |

| Mean Elimination Half-Life | 32 to 37 hours (range up to 96 hours) | [1][3] |

| Bioavailability (Oral Capsule vs. IV) | ~42% | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of experimental protocols from key studies.

Randomized, Double-Blind, Placebo-Controlled Trial in CKD Stages 3 and 4 (Coburn et al.)

-

Objective: To evaluate the safety and efficacy of oral doxercalciferol in controlling SHPT in patients with CKD stages 3 and 4.[10]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]

-

Participants: 55 adults with stage 3 or 4 CKD and an intact PTH (iPTH) level greater than 85 pg/mL.[10]

-

Intervention: After an 8-week baseline period, patients received 24 weeks of oral therapy with either doxercalciferol or a placebo. The dosage was gradually increased if the iPTH level was not decreased by 30% or greater and serum calcium and phosphorus levels were stable.[10]

-

Monitoring: Regular monitoring included plasma iPTH, serum calcium and phosphorus, urinary calcium, bone-specific serum markers, and serum 1α,25-dihydroxyvitamin D levels. Glomerular filtration rate (GFR) was measured before and after treatment.[10]

-

Outcome Measures: The primary outcome was the change in mean plasma iPTH levels from baseline. Secondary outcomes included changes in serum calcium, phosphorus, and bone turnover markers.[10]

Randomized Trial Comparing Cholecalciferol and Doxercalciferol in CKD (Zisman et al.)

-

Objective: To compare the effectiveness of high-dose cholecalciferol to doxercalciferol for the treatment of SHPT in vitamin D-deficient patients with CKD.[14]

-

Study Design: A randomized controlled trial of 3 months' duration.[14][16]

-

Participants: Patients with CKD stage 3 were randomly allocated to either treatment group.[16]

-

Intervention: One group received cholecalciferol (4000 U per day for one month, then 2000 IU daily). The other group received doxercalciferol (2.5 mcg po daily).[16]

-

Monitoring: Blood endpoints (PTH, calcium, phosphorus) were assessed monthly. Blood pressure was measured at baseline and at 3 months. Vitamin D levels were measured at baseline and the end of the study.[14][16]

-

Outcome Measures: The primary endpoint was the change in PTH levels. Secondary endpoints included changes in serum calcium, phosphorus, and blood pressure.[16]

Conclusion

This compound is a valuable therapeutic tool for managing secondary hyperparathyroidism in patients with chronic kidney disease. Its unique hepatic activation pathway makes it effective even in patients with impaired renal function. The primary physiological effect of doxercalciferol is the potent, VDR-mediated suppression of PTH synthesis and secretion, which in turn helps to normalize bone metabolism. However, its influence on calcium and phosphorus homeostasis requires diligent monitoring to mitigate the risks of hypercalcemia and hyperphosphatemia. Further comparative studies are needed to fully elucidate its place in therapy relative to other vitamin D analogs.[9] This guide provides a foundational understanding for researchers and clinicians working to optimize the management of mineral and bone disorders in CKD.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Doxercalciferol used for? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. karger.com [karger.com]

- 5. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of oral doxercalciferol in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxercalciferol Monograph for Professionals - Drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Discovery and Chemical Properties of Doxercalciferol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic vitamin D2 analog developed as a therapeutic agent for secondary hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD).[1][2][3] As a prodrug, it undergoes hepatic activation to its biologically active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which modulates calcium and parathyroid hormone (PTH) homeostasis.[4][5][6] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and analytical methodologies related to Doxercalciferol, with a specific focus on its geometric isomer, trans-Doxercalciferol.

Discovery and Development

The development of Doxercalciferol was driven by the need for a vitamin D analog that could effectively suppress elevated PTH levels in CKD patients without causing significant hypercalcemia or hyperphosphatemia, common side effects of earlier treatments like calcitriol.[7][8] In patients with CKD, the kidneys' ability to perform the final hydroxylation step to activate vitamin D is impaired, leading to SHPT and metabolic bone disease.[1][2] Doxercalciferol was designed to bypass this renal activation step.[4][5] It is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the active form that regulates PTH.[1][2][9] Clinical trials have demonstrated its efficacy in significantly reducing PTH levels in patients with stage 3, 4, and 5 CKD.[7][10][11]

The synthesis of Doxercalciferol is a multi-step process that typically starts from ergosterol, a sterol found in fungi and yeast.[12][13] The process involves photochemical and thermal reactions to open the B-ring of the sterol nucleus, followed by chemical modifications to introduce the hydroxyl group at the 1α-position.[6]

Chemical Properties

Doxercalciferol is a seco-steroid, a class of steroids in which one of the rings has been broken.[14] Chemically, it is designated as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.[15][16] The term "this compound" typically refers to the (1α,3β,5E,7E,22E) isomer, which can be a related impurity or degradation product.[17][18]

Physicochemical Characteristics

Doxercalciferol is a colorless, crystalline compound.[15][16] It is soluble in organic solvents and oils but is relatively insoluble in water.[15][16][19] Key quantitative properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C28H44O2 | [3][15][20] |

| Molar Mass | 412.65 g/mol | [3][18] |

| CAS Number | 54573-75-0 (Doxercalciferol) | [20] |

| CAS Number | 74007-20-8 (this compound) | [21] |

| Appearance | Colorless crystalline compound | [15][16] |

| Solubility | Soluble in oils and organic solvents; insoluble in water | [15][16][19] |

Mechanism of Action and Signaling Pathway

Doxercalciferol itself is biologically inert.[5] Its therapeutic activity is dependent on its conversion to the active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[15][19]

-

Activation: Following administration, Doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation. This reaction is catalyzed by the cytochrome P450 enzyme CYP27.[2][15] This activation step is crucial as it does not require kidney function, making the drug suitable for patients with renal impairment.[2][5]

-

VDR Binding: The active metabolite, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.[1][4][15]

-

Signal Transduction: The binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[22]

-

Physiological Effects:

-

Parathyroid Gland: The primary therapeutic effect is the suppression of PTH gene transcription, leading to reduced synthesis and secretion of parathyroid hormone.[4][14][15]

-

Intestine: It upregulates genes involved in calcium and phosphorus absorption, increasing their uptake from the diet.[1][20]

-

Bone: It plays a role in bone remodeling by influencing osteoblast and osteoclast activity.[4][14]

-

Pharmacokinetic Properties

The pharmacokinetics of Doxercalciferol are primarily defined by its active metabolite, 1α,25-(OH)2D2.[9]

| Parameter | Value | Subject Population | Reference |

| Bioavailability (Oral) | ~42% | Healthy Volunteers | [23] |

| Time to Peak Concentration (Tmax) | ~8 hours (IV) | Healthy Volunteers | [15][20] |

| 11-12 hours (Oral, repeated dosing) | Healthy Volunteers | [20] | |

| Elimination Half-life | 32-37 hours (range up to 96 hours) | Healthy & ESRD Patients | [2][5][20] |

Experimental Protocols and Analytical Methods

The quantification of Doxercalciferol and its related substances, including the trans-isomer, is critical for quality control and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique.[24][25][26]

Quantification of Doxercalciferol and Impurities by HPLC

This protocol outlines a general method for the analysis of Doxercalciferol formulations.

Objective: To separate and quantify Doxercalciferol from its process-related impurities and degradation products, including this compound (Impurity B) and 1α-hydroxy previtamin D2 (Impurity A).[17][24]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Purpose: To pre-concentrate lipophilic impurities from the formulation matrix for enhanced sensitivity.[24]

-

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.[24]

-

Conditioning: Condition cartridge with methanol, followed by water.[24]

-

Loading: Load a pre-mixed sample of the Doxercalciferol formulation and an internal standard solution (e.g., 1β-hydroxy vitamin D2).[17][24]

-

Washing: Wash with a water/methanol mixture to remove hydrophilic excipients.

-

Elution: Elute the analytes of interest with a suitable organic solvent (e.g., acetonitrile).

-

Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.[24]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[24]

-

Flow Rate: ~1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometer at a wavelength of approximately 265 nm.

-

Quantification: Calculate concentrations based on the peak area response relative to a standard curve. trans-1-α-hydroxy vitamin D2 is often used as the standard for impurity quantification.[17][24]

Bioanalytical Methods

For pharmacokinetic studies, highly sensitive methods are required to measure Doxercalciferol and its active metabolite in biological matrices like human plasma.[27]

-

Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).[27][28]

-

Sample Preparation: Typically involves protein precipitation followed by SPE.[27]

-

Derivatization: A derivatization step may be employed to enhance ionization and improve sensitivity for detection in the pg/mL range.[27]

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA), assessing parameters like linearity, accuracy, precision, and stability.[27][28]

Conclusion

Doxercalciferol is a rationally designed prodrug that has become a cornerstone in the management of secondary hyperparathyroidism in the CKD population. Its efficacy stems from a targeted mechanism of action that bypasses impaired renal metabolism. A thorough understanding of its chemical properties, including those of its isomers like this compound, is essential for ensuring drug quality, safety, and therapeutic efficacy. The robust analytical methods developed, particularly HPLC and LC-MS/MS, are critical tools for researchers and drug development professionals in the continued study and application of this important therapeutic agent.

References

- 1. What is Doxercalciferol used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxercalciferol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 5. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

- 6. A New Look at the Most Successful Prodrugs for Active Vitamin D (D Hormone): Alfacalcidol and Doxercalciferol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. karger.com [karger.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | CAS No- 74007-20-8 | Simson Pharma Limited [simsonpharma.com]

- 19. products.sanofi.us [products.sanofi.us]

- 20. drugs.com [drugs.com]

- 21. This compound | Doxercalciferol Isomer | DC Chemicals [dcchemicals.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. impactfactor.org [impactfactor.org]

- 27. longdom.org [longdom.org]

- 28. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Doxercalciferol with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between doxercalciferol and the Vitamin D Receptor (VDR). Doxercalciferol, a synthetic vitamin D2 analog, serves as a pro-drug that is metabolically activated to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a potent VDR agonist. This guide details the binding kinetics, receptor activation, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Mechanism of Action: From Pro-Drug to VDR Activation

Doxercalciferol (1α-hydroxyvitamin D2) is biologically inert and requires hepatic activation. The enzyme CYP27A1 in the liver hydroxylates doxercalciferol at the 25-position, converting it into its active form, 1α,25-dihydroxyvitamin D2. This active metabolite is the primary ligand responsible for mediating the therapeutic effects of doxercalciferol through its interaction with the VDR.

Upon binding of 1α,25-(OH)2D2, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in calcium and phosphate homeostasis, parathyroid hormone (PTH) regulation, and cellular differentiation. The suppressive action of doxercalciferol on PTH gene expression is a cornerstone of its clinical efficacy and is entirely dependent on the presence and proper functioning of the VDR.

Quantitative Analysis of Doxercalciferol-VDR Interaction

The interaction between the active metabolite of doxercalciferol, 1α,25-(OH)2D2, and the VDR has been quantified through various in vitro assays. Studies have demonstrated that 1α,25-(OH)2D2 and the endogenous active vitamin D3 metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), exhibit comparable binding affinities for the VDR.[1]

| Parameter | Ligand | Value | Description |

| Binding Affinity (Kd) | 1α,25-(OH)2D2 | ~0.1 nM | Dissociation constant, indicating high affinity of the active metabolite for the VDR.[2][3] |

| VDR Activation (EC50) | 1α,25-(OH)2D2 | ~0.48 nM | Effective concentration for 50% of maximal transcriptional activation, demonstrating high potency.[2] |

Downstream Gene Regulation by Activated VDR

The activation of the VDR by 1α,25-(OH)2D2 leads to significant changes in the expression of several key genes involved in mineral metabolism and cellular function.

| Target Gene | Effect of 1α,25-(OH)2D2 | Quantitative Change | Biological Function |

| Parathyroid Hormone (PTH) | Repression | Dose-dependent suppression of mRNA. | Regulates serum calcium and phosphate levels. |

| Transient Receptor Potential Cation Channel Subfamily V Member 6 (TRPV6) | Induction | Up to 60-fold increase in mRNA with 10⁻⁷ M treatment.[4][5] | Facilitates intestinal calcium absorption. |

| Calcium-Sensing Receptor (CaSR) | Induction | ~2-fold increase in mRNA.[6] | Senses extracellular calcium levels in the parathyroid gland and kidney. |

| 24-hydroxylase (CYP24A1) | Induction | Dose-dependent increase in mRNA. | Catabolizes active vitamin D metabolites, acting as a negative feedback loop.[7][8][9][10][11] |

| Vitamin D Receptor (VDR) | Induction | ~2-fold increase in protein levels; ~50% increase in mRNA.[12] | Amplifies the cellular response to vitamin D. |

Signaling Pathways and Experimental Workflows

The interaction of doxercalciferol's active metabolite with the VDR initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental assays used for its characterization.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 1α,25-(OH)2D2 for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1α,25-dihydroxyvitamin D3 ([3H]-Calcitriol) at a concentration near its Kd.

-

Test Compound: 1α,25-(OH)2D2 at serial dilutions.

-

Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.

-

Assay Buffer: Phosphate-buffered saline with a protein stabilizer (e.g., BSA).

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Fluid.

Procedure:

-

Prepare serial dilutions of 1α,25-(OH)2D2.

-

In a multi-well plate, combine the VDR source, [3H]-Calcitriol, and either the assay buffer (for total binding), unlabeled calcitriol (for non-specific binding), or a dilution of 1α,25-(OH)2D2.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 1α,25-(OH)2D2 concentration.

-

Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

Objective: To measure the functional ability of 1α,25-(OH)2D2 to activate the VDR and induce gene transcription.

Materials:

-

Reporter Cell Line: A suitable human cell line (e.g., HEK293, Caco-2) stably or transiently co-transfected with a VDR expression vector and a reporter vector containing a luciferase gene downstream of a promoter with VDREs.

-

Cell Culture Medium and Reagents.

-

Test Compound: 1α,25-(OH)2D2 at serial dilutions.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of 1α,25-(OH)2D2 in the cell culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Remove the medium and add the luciferase assay reagent to each well to lyse the cells and provide the luciferase substrate.

-

Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence intensity against the logarithm of the 1α,25-(OH)2D2 concentration.

-

Use a sigmoidal dose-response curve fit to determine the EC50 value.

VDR Redistribution Assay

Objective: To visualize and quantify the translocation of VDR from the cytoplasm to the nucleus upon ligand binding.

Materials:

-

Cell Line: U2OS cells stably expressing human VDR fused to a fluorescent protein (e.g., EGFP-VDR).

-

Cell Culture Medium and Reagents.

-

Test Compound: 1α,25-(OH)2D2.

-

Nuclear Stain: Hoechst 33342.

-

Fixing Solution: 4% paraformaldehyde in PBS.

-

High-Content Imaging System or Fluorescence Microscope.

Procedure:

-

Plate the EGFP-VDR expressing cells in a multi-well imaging plate and incubate for 18-24 hours.

-

Treat the cells with 1α,25-(OH)2D2 at the desired concentration. Include a vehicle control.

-

Incubate the plate for 30 minutes at 37°C.

-

Gently decant the medium and fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the cells multiple times with PBS.

-

Stain the nuclei by incubating with Hoechst 33342 solution for at least 30 minutes.

-

Acquire images using a high-content imaging system with appropriate filters for EGFP and Hoechst.

-

Analyze the images to quantify the fluorescence intensity of EGFP in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates VDR translocation.

References

- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]

- 4. 1,25-Dihydroxyvitamin D and 25-hydroxyvitamin D--mediated regulation of TRPV6 (a putative epithelial calcium channel) mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human calcium-sensing receptor gene. Vitamin D response elements in promoters P1 and P2 confer transcriptional responsiveness to 1,25-dihydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Upregulation of vitamin D receptor levels by 1,25(OH)2 vitamin D3 in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structural Analysis and Molecular Formula of trans-Doxercalciferol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and molecular formula of trans-Doxercalciferol. Doxercalciferol, a synthetic vitamin D2 analog, is a crucial prohormone used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] Its biological activity is dependent on its metabolic activation in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), a naturally occurring and biologically active form of vitamin D2.[3][4] The "trans" isomer, this compound, refers to a specific geometric isomer of the molecule.

While specific experimental spectroscopic data for the trans-isomer is not widely available in published literature, this guide outlines the established methodologies for its structural elucidation and presents available data for Doxercalciferol and its analogs as a reference.

Molecular Structure and Physicochemical Properties

Doxercalciferol is chemically designated as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol.[4] The molecule is a colorless crystalline compound soluble in organic solvents and oils but relatively insoluble in water.[4] The trans-isomer, identified by the CAS number 74007-20-8, shares the same molecular formula and weight as Doxercalciferol.[5][6][7]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O₂ | [6][7] |

| Molecular Weight | 412.65 g/mol | [6][7] |

| CAS Number | 74007-20-8 | [5][6][7] |

| Chemical Name | (1R,3S,5E)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | [6] |

| Synonyms | (1alpha,3beta,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol | [6] |

Structural Analysis and Characterization

The definitive structure of this compound is determined through a combination of spectroscopic and crystallographic techniques. Below are the expected analytical data based on the structure of vitamin D analogs.

Table 2: Summary of Analytical Techniques for Structural Elucidation

| Technique | Expected Observations for a Vitamin D2 Analog |

| ¹H NMR | Signals for olefinic protons, protons adjacent to hydroxyl groups, and a complex pattern of overlapping methylene and methine protons in the aliphatic region. Specific shifts for the C18 and C19 methyl groups. |

| ¹³C NMR | Resonances for sp² carbons of the triene system and the side chain double bond, sp³ carbons bearing hydroxyl groups, and numerous signals for the steroidal backbone and side chain. |

| IR Spectroscopy | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching bands for sp² and sp³ carbons (~2850-3100 cm⁻¹), C=C stretching bands for the conjugated triene system (~1600-1650 cm⁻¹), and C-O stretching bands (~1050-1150 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (412.65). Fragmentation patterns showing loss of water and characteristic cleavages of the seco-steroid core and side chain. |

| X-Ray Crystallography | Provides the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry of the molecule in the solid state. |

Experimental Protocols

Synthesis and Purification

A common route for the synthesis of Doxercalciferol involves the chemical modification of ergosterol, a readily available starting material. The synthesis is a multi-step process that can be summarized as follows:

-

Oppenauer Oxidation: Ergosterol is oxidized to produce 4,7,22-triene-3-one.

-

Double Bond Conjugation: Acid-catalyzed rearrangement yields 4,6,22-triene-3-one.

-

Further Steps: A series of subsequent reactions, including photochemical steps, are performed to introduce the 1α-hydroxyl group and form the seco-steroid structure of Doxercalciferol.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of Doxercalciferol and its isomers.

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of water and a polar organic solvent like acetonitrile or methanol is employed for optimal separation.

-

Detection: UV detection at approximately 265 nm is suitable due to the conjugated triene system.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments help in assigning all proton and carbon signals and establishing the connectivity of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr), as a mull with Nujol, or as a KBr pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The resulting spectrum provides information about the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-Ray Crystallography:

-

Crystal Growth: Single crystals of high quality are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the crystal, from which the atomic positions are deduced and refined to yield the final three-dimensional structure.

Mechanism of Action and Signaling Pathway

Doxercalciferol is a prodrug that requires activation in the liver. This activation is crucial for its therapeutic effect in regulating parathyroid hormone levels.

Experimental Workflow for Structural Elucidation

The structural confirmation of a synthesized batch of this compound follows a logical series of analytical steps.

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS No- 74007-20-8 | Simson Pharma Limited [simsonpharma.com]

- 7. trans-Doxercalciferol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

The In Vivo Metabolic Activation of trans-Doxercalciferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxercalciferol (1α-hydroxyvitamin D2), a synthetic analog of vitamin D2, serves as a pro-drug that requires in vivo metabolic activation to exert its therapeutic effects, primarily in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This technical guide provides a comprehensive overview of the metabolic activation of the trans-isomer of doxercalciferol, detailing the enzymatic pathways, pharmacokinetic parameters, and the molecular mechanism of action of its active metabolites. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important therapeutic agent. This document synthesizes available quantitative data into structured tables, outlines key experimental protocols for its study, and provides visual representations of its metabolic pathway and downstream signaling events.

Introduction to Doxercalciferol and its trans-Isomer

Doxercalciferol is chemically known as 1α-hydroxyergocalciferol. Like other vitamin D compounds, it can exist in different isomeric forms. The designation "trans" in trans-doxercalciferol typically refers to the conformation at the 5,6 double bond of the seco-steroid structure. While the more common form is the 5,6-cis-isomer, the 5,6-trans-isomer is also biologically relevant. Studies on related vitamin D analogs, such as 5,6-trans-cholecalciferol, have shown that this configuration is biologically active and can be metabolized in vivo, in some cases more rapidly than the cis-isomer[1]. This guide will focus on the established metabolic pathway of doxercalciferol, which is understood to apply to its biologically active isomers.

The Metabolic Activation Pathway

The conversion of doxercalciferol from a pro-drug to its active form is a critical step in its mechanism of action. This activation is a targeted enzymatic process that occurs primarily in the liver.

Hepatic 25-Hydroxylation: The Key Activation Step

Doxercalciferol is absorbed from the gastrointestinal tract and transported to the liver.[2][3] In the liver, it undergoes a crucial hydroxylation reaction at the 25th carbon position. This reaction is catalyzed by the mitochondrial enzyme CYP27A1 , a vitamin D 25-hydroxylase.[4][5][6]

This enzymatic step converts doxercalciferol into its major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol.[2][3][4] A minor metabolite, 1α,24-dihydroxyvitamin D2 , is also formed during this process.[2][3][4]

A key advantage of doxercalciferol is that its activation is independent of the kidneys.[2][3][4] This is particularly beneficial for patients with chronic kidney disease, where the renal 1α-hydroxylase (CYP27B1), responsible for activating native vitamin D (ergocalciferol and cholecalciferol), is often impaired.

Quantitative Data and Pharmacokinetics

The pharmacokinetic profile of doxercalciferol is primarily defined by the generation and clearance of its active metabolite, 1α,25-(OH)2D2. The following tables summarize key quantitative data from in vivo studies.

Table 1: Pharmacokinetic Parameters of 1α,25-(OH)2D2 Following Doxercalciferol Administration

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Bioavailability (of 1α,25-(OH)2D2) | ~42% (relative to IV) | 100% | [9][10][11] |

| Time to Peak Concentration (Tmax) | 11-12 hours (repeated doses) | 8 ± 5.9 hours (single dose) | [5][6] |

| Mean Elimination Half-life (t1/2) | 32 to 37 hours (range up to 96 hours) | Not explicitly stated, but similar to oral | [5][6][9] |

| Time to Steady State | Within 8 days | Not applicable | [9][10] |

Table 2: Dose-Dependent Serum Concentrations of 1α,25-(OH)2D2

| Oral Doxercalciferol Dose | Mean Steady-State Serum Concentration of 1α,25-(OH)2D2 | Note | Reference(s) |

| 5 µg every 48 hours | 20 pg/mL | Increase is less than proportional with higher doses. | [9][10] |

| 15 µg every 48 hours | 45 pg/mL | Increase is less than proportional with higher doses. | [9][10] |

Table 3: Dose Conversion Factors for Doxercalciferol

| Conversion | Conversion Factor | Note | Reference(s) |

| IV Paricalcitol to Oral Doxercalciferol | 0.92 | For maintaining similar intact PTH control. | [12][13] |

| IV Doxercalciferol to Oral Doxercalciferol | 1.49 | For maintaining similar intact PTH control. | [12][13] |

Mechanism of Action: VDR-Mediated Signaling

The biologically active metabolite, 1α,25-(OH)2D2, exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various target tissues, including the parathyroid glands, intestine, bone, and kidneys.[14]

Regulation of Parathyroid Hormone (PTH)

In the parathyroid glands, the binding of 1α,25-(OH)2D2 to the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter region of the parathyroid hormone gene, leading to the inhibition of PTH gene transcription.[15][16] This suppression of PTH synthesis and secretion is the primary therapeutic effect in the treatment of secondary hyperparathyroidism.

Furthermore, extracellular calcium levels can influence this pathway. High calcium concentrations have been shown to upregulate VDR expression in parathyroid cells through the ERK1/2-MAPK signaling pathway, a process mediated by the transcription factor Sp1.[10] This suggests a synergistic relationship between calcium and active vitamin D in regulating parathyroid function.

References

- 1. Metabolism of dihydrotachysterol and 5,6-trans-cholecalciferol in the chick and the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Genetic Polymorphisms in Cytochrome P450 Enzymes Involved in Vitamin D Metabolism and the Vitamin D Receptor: Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOXERCALCIFEROL INJECTION [dailymed.nlm.nih.gov]

- 5. kidneyfund.org [kidneyfund.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upregulation of parathyroid VDR expression by extracellular calcium is mediated by ERK1/2-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin D - Wikipedia [en.wikipedia.org]

- 15. Vitamin D receptor genotypes in primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Trans-Doxercalciferol as a Prohormone in Vitamin D Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxercalciferol, a synthetic vitamin D2 analog, serves as a pivotal prohormone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3][4] This technical guide provides a comprehensive overview of trans-doxercalciferol, elucidating its mechanism of action, metabolic activation, and therapeutic effects within the intricate vitamin D signaling pathways. The document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex biological and experimental processes.

Introduction: Doxercalciferol as a Prohormone

Doxercalciferol, chemically known as 1α-hydroxyvitamin D2 (1α-OH-D2), is an inactive precursor that requires metabolic activation to exert its biological effects.[4][5] Unlike native vitamin D, which undergoes hydroxylation in both the liver and kidneys, doxercalciferol bypasses the need for renal activation, a critical advantage in patients with compromised kidney function.[2][3][4][5][6] Its primary indication is the treatment of SHPT in adult patients with Stage 3 or 4 CKD and those on dialysis.[1][3][4]

Mechanism of Action and Metabolic Activation

The therapeutic activity of doxercalciferol is dependent on its conversion to biologically active metabolites. This activation process is central to its function as a prohormone.

Hepatic Activation

Upon administration, doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation by the enzyme CYP27A1. This metabolic step converts doxercalciferol into 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as ercalcitriol, which is the major active metabolite.[1][3][4][6][7] A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed.[1][3][6][7] This hepatic activation is crucial as it circumvents the impaired 1α-hydroxylase activity in the kidneys of CKD patients.[2][3][6]

Vitamin D Receptor (VDR) Binding and Gene Regulation

The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, bones, and kidneys.[7] The VDR is a nuclear hormone receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The primary therapeutic effect of doxercalciferol in SHPT is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid glands.[7][8]

Signaling Pathways

The following diagram illustrates the metabolic activation of doxercalciferol and its subsequent action on the parathyroid gland to regulate PTH synthesis.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and efficacy of doxercalciferol.

Table 1: Pharmacokinetic Parameters of Doxercalciferol's Active Metabolite (1α,25-(OH)2D2)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ||

| Oral Administration | 11-12 hours | [5][7] |

| Intravenous Administration | 8 ± 5.9 hours | [3] |

| Elimination Half-Life (t½) | 32-37 hours (range up to 96 hours) | [3][5][7] |

| Bioavailability (Oral vs. IV) | ~42% | [6] |

| Effect of Hemodialysis | Temporary increase in concentration; not removed by dialysis | [5] |

Table 2: Comparative Efficacy of Doxercalciferol in Reducing PTH Levels

| Study Comparison | Doxercalciferol Group | Comparator Group | Outcome | Reference |

| Doxercalciferol vs. Cholecalciferol (CKD Stage 3/4) | 27% ± 34% decrease in PTH (P=0.002) | 10% ± 31% decrease in PTH (P=0.16) | Within-group reduction in PTH was significant for doxercalciferol, but the difference between treatments was not statistically significant (P=0.11). | [9][10] |

| Doxercalciferol vs. Paricalcitol (Dose Equivalency) | A dose of 0.57 relative to paricalcitol resulted in equivalent PTH suppression. | - | Doxercalciferol at 55-60% of the paricalcitol dose provides comparable PTH inhibition. | [11][12] |

| Doxercalciferol in Chinese Hemodialysis Patients | Mean PTH reduction of 55.45% ± 20.08% after 12 weeks. | - | 86.4% of patients achieved a ≥30% reduction in PTH from baseline. | [13] |

Table 3: Adverse Events Associated with Doxercalciferol (Frequency ≥5% and more frequent than placebo in Stage 3/4 CKD)

| Adverse Event | Doxercalciferol (n=27) | Placebo (n=28) | Reference |

| Edema | 29.6% | 21.4% | [14] |

| Constipation | 14.8% | 3.6% | [14] |

| Dyspnea | 11.1% | 10.7% | [14] |

| Rhinitis | 11.1% | 7.1% | [14] |

| Headache | 7.4% | 3.6% | [14] |

| Nausea/Vomiting | 7.4% | 3.6% | [14] |

| Dizziness | 7.4% | 0% | [14] |

| Pruritus | 7.4% | 0% | [14] |

| Bradycardia | 7.4% | 0% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of doxercalciferol and other vitamin D analogs.

Protocol for In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).

-

Test Compound: Doxercalciferol's active metabolite (1α,25-(OH)2D2) or other analogs at serial dilutions.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.

-

Reaction Setup: In microtiter plates or tubes, combine the VDR source, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound.

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using either the HAP slurry (centrifuge and wash) or a cell harvester with glass fiber filters.

-